molecular formula C10H11NO2 B102391 6-Nitro-1,2,3,4-tetrahydronaphthalene CAS No. 19353-86-7

6-Nitro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B102391
CAS No.: 19353-86-7
M. Wt: 177.2 g/mol
InChI Key: OMJAUAQKUSAPIJ-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C10H11NO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and a nitro group is attached at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Nitro-1,2,3,4-tetrahydronaphthalene can be synthesized through the nitration of 1,2,3,4-tetrahydronaphthalene. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6th position.

Industrial Production Methods: In an industrial setting, the production of 1,2,3,4-tetrahydro-6-nitronaphthalene may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophilic reagents, appropriate solvents, and temperature control.

Major Products:

    Reduction: 1,2,3,4-Tetrahydro-6-aminonaphthalene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Nitro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-6-nitronaphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biological molecules. These interactions can lead to changes in cellular processes and biological pathways.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,2,3,4-Tetrahydro-6-methylnaphthalene: Contains a methyl group instead of a nitro group, leading to different chemical properties and reactivity.

    1,2,3,4-Tetrahydro-6-propylnaphthalene: Contains a propyl group, which affects its physical and chemical properties.

Uniqueness: 6-Nitro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the nitro group, which imparts distinct reactivity and potential applications in various fields. The nitro group allows for specific chemical transformations that are not possible with other similar compounds.

Properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJAUAQKUSAPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172961
Record name 1,2,3,4-Tetrahydro-6-nitronaphthalene
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19353-86-7
Record name 6-Nitrotetralin
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Record name 1,2,3,4-Tetrahydro-6-nitronaphthalene
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Record name 6-Nitrotetralin
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Record name 1,2,3,4-Tetrahydro-6-nitronaphthalene
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Record name 1,2,3,4-tetrahydro-6-nitronaphthalene
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Synthesis routes and methods

Procedure details

To a suspension of 85% nitronium tetrafluoroborate (52 g, 0.333 mol) in dichloromethane (500 mL) was added dropwise a solution of tetralin (40 g, 0.303 mol) in dichloromethane (400 mL) over 45 min at 0° C. The mixture was stirred for 30 min at 0° C. and quenched by addition of ice-water (700 mL). The organic layer was separated, washed with water, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography with 30:1~5:1 hexane/toluene to give 14.15 g of the title compound: 1H NMR (CDCl3) δ7.91 (s, 1H), 7.88 (d, 1H, J=7.6 Hz), 7.17 (d, 1H, J=7.6 Hz), 2.84 (m, 4H), 1.83 (m, 4H).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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